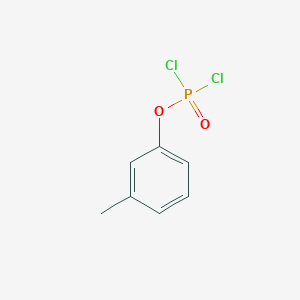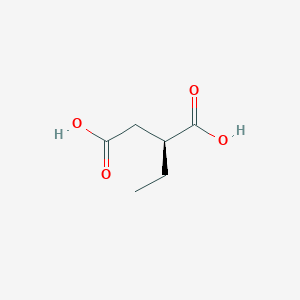
Butanedioic acid, ethyl-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, ethyl-, (S)-, also known as ethyl succinate, is an ester derivative of succinic acid. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is widely used in various fields due to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, ethyl-, (S)- can be achieved through several methods. One common approach is the esterification of succinic acid with ethanol in the presence of an acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of butanedioic acid, ethyl-, (S)- often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the desired enantiomeric purity of the product .
化学反应分析
Types of Reactions
Butanedioic acid, ethyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form succinic acid.
Reduction: It can be reduced to form butanediol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Succinic acid
Reduction: Butanediol
Substitution: Various esters and amides
科学研究应用
Butanedioic acid, ethyl-, (S)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as a prodrug for succinic acid.
Industry: It is used in the production of biodegradable polymers, plasticizers, and solvents .
作用机制
The mechanism of action of butanedioic acid, ethyl-, (S)- involves its hydrolysis to succinic acid, which then participates in the tricarboxylic acid (TCA) cycle. In the TCA cycle, succinic acid is converted to fumarate by the enzyme succinate dehydrogenase. This process is crucial for cellular respiration and energy production .
相似化合物的比较
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- Butanedioic acid, ethyl 3-methylbutyl ester
- Succinic acid
Uniqueness
Butanedioic acid, ethyl-, (S)- is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. This specificity makes it valuable in applications where enantiomeric purity is crucial .
属性
CAS 编号 |
687-28-5 |
|---|---|
分子式 |
C6H10O4 |
分子量 |
146.14 g/mol |
IUPAC 名称 |
(2S)-2-ethylbutanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI 键 |
RVHOBHMAPRVOLO-BYPYZUCNSA-N |
手性 SMILES |
CC[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
CCC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


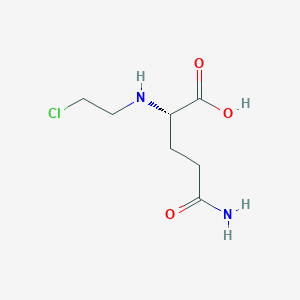
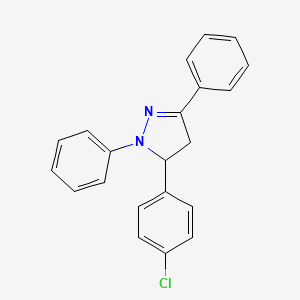
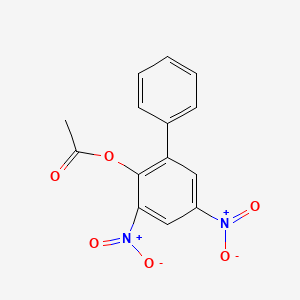
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
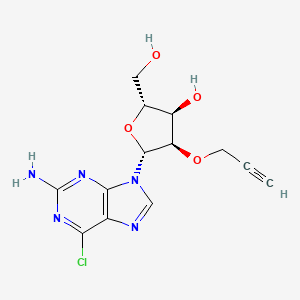
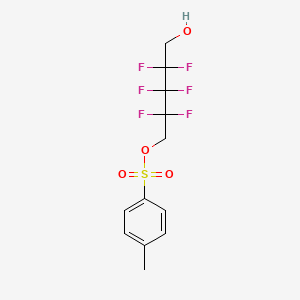
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
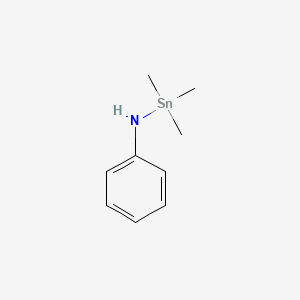
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
](/img/structure/B14749957.png)
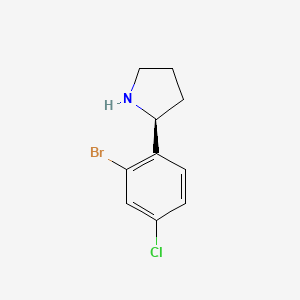
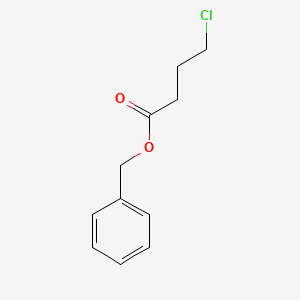
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
